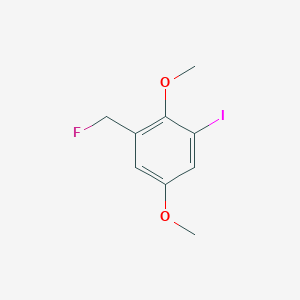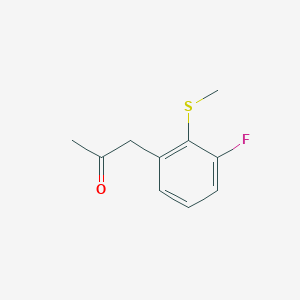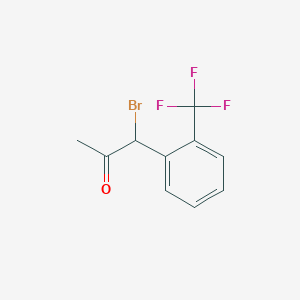
methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical reactions and have applications in pharmaceuticals, agrochemicals, and materials science. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used in organic synthesis to protect amine functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amine is then esterified with methyl chloroformate in the presence of a base to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the methyl group.
Reduction: Reduction reactions may target the ester or amine functionalities.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In general, the Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The ester functionality can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but lacks the Boc protecting group.
Ethyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(tert-butoxycarbonylamino)-2-(4-((S)-2-methylbutoxy)phenyl)acetate is unique due to its specific combination of functional groups, which allows for selective reactions and applications in various fields.
Propriétés
Formule moléculaire |
C19H29NO5 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
methyl 2-[4-[(2S)-2-methylbutoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C19H29NO5/c1-7-13(2)12-24-15-10-8-14(9-11-15)16(17(21)23-6)20-18(22)25-19(3,4)5/h8-11,13,16H,7,12H2,1-6H3,(H,20,22)/t13-,16?/m0/s1 |
Clé InChI |
NQDULTJQWXDQGJ-KNVGNIICSA-N |
SMILES isomérique |
CC[C@H](C)COC1=CC=C(C=C1)C(C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)COC1=CC=C(C=C1)C(C(=O)OC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-7-amine](/img/structure/B14040968.png)



![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)


![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)

